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Compound of Interest

(1H-Indazol-3-YL)methylamine
Compound Name:

hydrochloride

Cat. No.: B569668

Technical Guide: (1H-Indazol-3-YL)methylamine
hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible
synthetic route, and the general biological context of (1H-Indazol-3-YL)methylamine
hydrochloride. This compound belongs to the indazole class of heterocyclic molecules, which
are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Compound Data

The fundamental molecular properties of (1H-Indazol-3-YL)methylamine hydrochloride are
summarized below.
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Property

Value

Molecular Formula

CsH10CINs3

Molecular Weight

183.64 g/mol [1]

CAS Number

117891-16-4

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)CN.CI

InChl Key

FFYBXWOYYADLFS-UHFFFAOYSA-N

Experimental Protocols: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of (1H-Indazol-3-

YL)methylamine hydrochloride is not readily available in the cited literature, a plausible multi-

step synthesis can be proposed based on established methods for the preparation of indazole

derivatives. The following protocol outlines a potential pathway starting from 1H-indazole-3-

carboxylic acid.

Objective: To synthesize (1H-Indazol-3-YL)methylamine hydrochloride.

Materials:

e Thionyl chloride (SOCI2)

o Ammonia (NHs) solution

e Lithium aluminum hydride (LiAlHa4)

e Anhydrous tetrahydrofuran (THF)

o Diethyl ether

o Hydrochloric acid (HCI) in diethyl ether

1H-indazole-3-carboxylic acid

» Standard laboratory glassware and safety equipment
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Methodology:
e Step 1: Synthesis of 1H-indazole-3-carbonyl chloride

o In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend
1H-indazole-3-carboxylic acid in an excess of thionyl chloride.

o Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete
(monitored by TLC).

o After completion, remove the excess thionyl chloride under reduced pressure to obtain the
crude 1H-indazole-3-carbonyl chloride.

o Step 2: Synthesis of 1H-indazole-3-carboxamide

o Dissolve the crude 1H-indazole-3-carbonyl chloride in a suitable anhydrous solvent such
as dichloromethane or THF.

o Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or
add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

o Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

o The resulting precipitate of 1H-indazole-3-carboxamide can be collected by filtration,
washed with cold water, and dried.

o Step 3: Reduction of 1H-indazole-3-carboxamide to (1H-Indazol-3-YL)methylamine

o In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAIH4) in
anhydrous tetrahydrofuran (THF).

o Add the 1H-indazole-3-carboxamide portion-wise to the LiAlH4 suspension at 0°C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for several hours until the reaction is complete (monitored by TLC).
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o Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the
sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and
then again by water.

o Filter the resulting aluminum salts and wash the filter cake with THF.

o Combine the filtrate and washings, and evaporate the solvent under reduced pressure to
yield the crude (1H-Indazol-3-YL)methylamine.

o Step 4: Formation of the Hydrochloride Salt

o Dissolve the crude (1H-Indazol-3-YL)methylamine in a minimal amount of anhydrous
diethyl ether.

o To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
o The (1H-Indazol-3-YL)methylamine hydrochloride will precipitate out of the solution.

o Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain
the final product.

Characterization: The final product should be characterized by techniques such as *H NMR, 13C
NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Biological Context and Signaling Pathways

Indazole derivatives are recognized for their wide range of biological activities, frequently acting
as inhibitors of various protein kinases involved in cellular signaling pathways.[2][3][4] While
the specific molecular targets of (1H-Indazol-3-YL)methylamine hydrochloride are not
explicitly detailed in the provided search results, the broader class of indazole-containing
compounds has been shown to target key signaling pathways implicated in diseases such as
cancer and inflammation.[5][6]

Many indazole derivatives function as ATP-competitive inhibitors of protein kinases, such as
Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor
(FGFR), and Janus kinases (JAKSs).[4][7][8] The inhibition of these kinases can disrupt
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downstream signaling cascades that are crucial for cell proliferation, survival, and
angiogenesis.

Below is a conceptual diagram representing a common mechanism of action for indazole-
based kinase inhibitors, illustrating the inhibition of a generic receptor tyrosine kinase (RTK)
signaling pathway.

Conceptual Signaling Pathway: Indazole Derivative as a Kinase Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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